molecular formula C8H9N3O B3000477 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol CAS No. 939-72-0

2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol

Cat. No. B3000477
CAS RN: 939-72-0
M. Wt: 163.18
InChI Key: OKLYJLYNSWYFRS-UHFFFAOYSA-N
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Patent
US05593993

Procedure details

4.70 g Of the 2-(2-benzotriazolyl)ethanol (28.8 mmol) was dissolved in 200 ml diethyl ether and 2.28 g pyridine (28.8 mmol) was added. The mixture was cooled to -50° C., and 8.18 g triflic anhydride (29 mmol) was added. The mixture was removed from the cooling bath, and was allowed to reach room temperature. The mixture was filtered under dry conditions and added to a cold -40° C. solution of ca 150 ml ammonia in 50 ml diethyl ether. This mixture was allowed to reach room temperature, and ether was removed. 50 ml 2M HCl was added, and this mixture was washed with methylene chloride. The aqueous phase was made basic by addition of 50 ml 25% sodium hydroxide and extracted with 3×25 ml methylene chloride. Evaporation of the solvent gave 2.10 g 2-(2-benzotriazolyl)ethylamine (12.9 mol). This amine was used in the next step without further purification.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two
Quantity
8.18 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]([CH2:10][CH2:11]O)[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.[N:13]1C=CC=CC=1.S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O>C(OCC)C>[N:1]1[N:2]([CH2:10][CH2:11][NH2:13])[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
N=1N(N=C2C1C=CC=C2)CCO
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
2.28 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
8.18 g
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was removed from the cooling bath
CUSTOM
Type
CUSTOM
Details
to reach room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered under dry conditions
ADDITION
Type
ADDITION
Details
added to a cold -40° C. solution of ca 150 ml ammonia in 50 ml diethyl ether
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
ether was removed
ADDITION
Type
ADDITION
Details
50 ml 2M HCl was added
WASH
Type
WASH
Details
this mixture was washed with methylene chloride
ADDITION
Type
ADDITION
Details
The aqueous phase was made basic by addition of 50 ml 25% sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×25 ml methylene chloride
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
N=1N(N=C2C1C=CC=C2)CCN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.9 mol
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 44791.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.